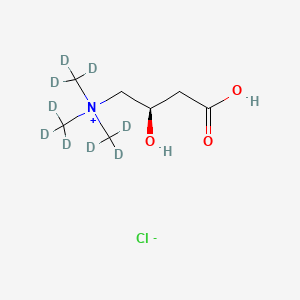
L-Carnitine-d9 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Carnitine-d9 (chloride) is a deuterium-labeled form of L-Carnitine, a naturally occurring compound involved in fatty acid metabolism. It is synthesized within the human body using the amino acids lysine and methionine. L-Carnitine-d9 (chloride) is primarily used as an internal standard for the quantification of L-Carnitine in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Carnitine-d9 (chloride) can be synthesized using deuterium-labeled precursors. One common method involves the reaction of deuterium-labeled trimethylamine with a deuterium-labeled precursor of L-Carnitine. The reaction is typically carried out in an aqueous solution of hydrochloric acid at controlled temperatures to ensure the complete conversion of the precursors to L-Carnitine-d9 (chloride) .
Industrial Production Methods
The industrial production of L-Carnitine-d9 (chloride) involves the use of large-scale chemical reactors where the deuterium-labeled precursors are reacted under controlled conditions. The reaction mixture is then purified using techniques such as crystallization and chromatography to obtain high-purity L-Carnitine-d9 (chloride) .
Chemical Reactions Analysis
Types of Reactions
L-Carnitine-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: L-Carnitine-d9 (chloride) can be oxidized to form deuterium-labeled acylcarnitines.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like silver nitrate can facilitate the substitution of the chloride ion.
Major Products
Oxidation: Deuterium-labeled acylcarnitines.
Reduction: Deuterium-labeled precursors of L-Carnitine.
Substitution: Various deuterium-labeled carnitine salts.
Scientific Research Applications
L-Carnitine-d9 (chloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-Carnitine and its derivatives.
Biology: Helps in studying metabolic pathways involving L-Carnitine and its role in fatty acid metabolism.
Industry: Employed in the quality control of nutritional supplements and fortified food products.
Mechanism of Action
L-Carnitine-d9 (chloride) functions similarly to L-Carnitine by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells. The deuterium labeling allows for precise tracking and quantification in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Levocarnitine: The non-deuterated form of L-Carnitine.
D,L-Carnitine-d9 (chloride): A racemic mixture of deuterium-labeled L-Carnitine.
Lauroyl-L-carnitine: An acylcarnitine derivative used as an analytical standard .
Uniqueness
L-Carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of L-Carnitine levels is essential .
Properties
Molecular Formula |
C7H16ClNO3 |
|---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3,2D3,3D3; |
InChI Key |
JXXCENBLGFBQJM-YYKKVQPVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


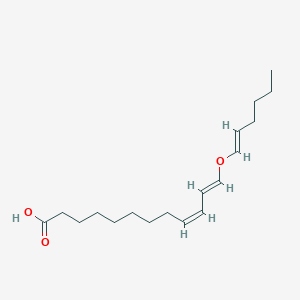
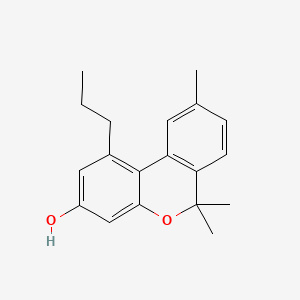
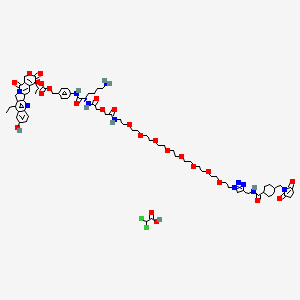
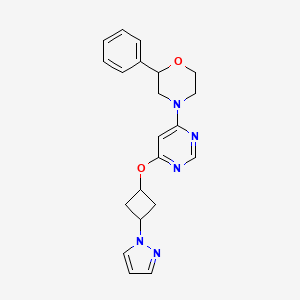
![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)
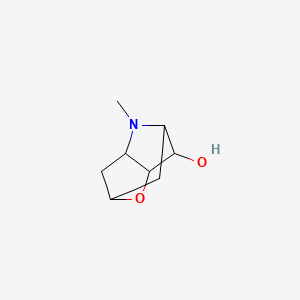
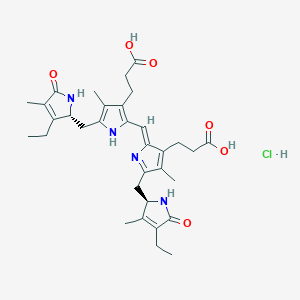
![(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)
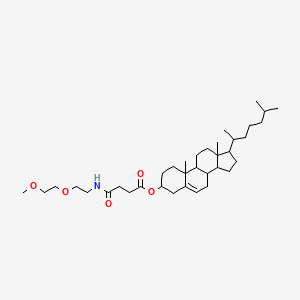
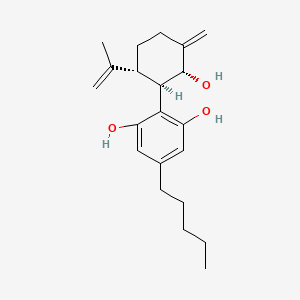
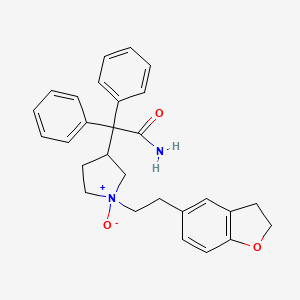
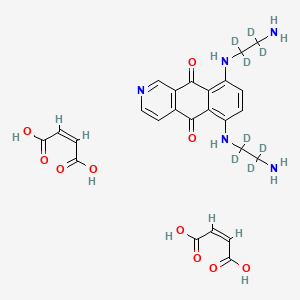
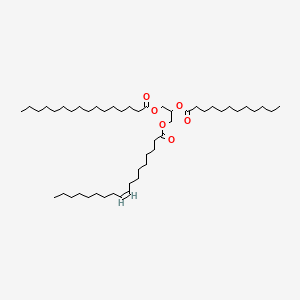
![[(2R,3R,4R,5R,6S,8R,10S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829006.png)
